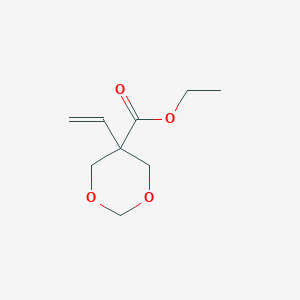

Ethyl 5-vinyl-1,3-dioxane-5-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

ethyl 5-ethenyl-1,3-dioxane-5-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-3-9(8(10)13-4-2)5-11-7-12-6-9/h3H,1,4-7H2,2H3 |

InChI Key |

YAJCRLZPUDLIET-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(COCOC1)C=C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 5 Vinyl 1,3 Dioxane 5 Carboxylate

Historical Context and Evolution of 1,3-Dioxane (B1201747) Synthesis Relevant to C-5 Substitution

The synthesis of 1,3-dioxanes has been a fundamental transformation in organic chemistry, primarily recognized for its role in protecting 1,3-diols or carbonyl compounds. thieme-connect.de Historically, the most common method for forming the 1,3-dioxane ring is the acid-catalyzed acetalization or ketalization of a 1,3-diol with an aldehyde or ketone, respectively. organic-chemistry.org A standard early procedure involves reacting the components in a solvent like toluene (B28343) with a catalytic amount of p-toluenesulfonic acid, using a Dean-Stark apparatus to remove the water byproduct and drive the reaction equilibrium towards the product. thieme-connect.deorganic-chemistry.org

The evolution of this chemistry to include specific substitutions, particularly at the C-5 position, was driven by the need for more complex molecular architectures, such as those found in natural products. thieme-connect.de The primary strategy for introducing substituents at C-5 has been to start with a pre-functionalized 2-substituted-1,3-propanediol. This approach allows for a wide variety of functional groups to be incorporated into the dioxane structure. Early examples focused on simple alkyl or aryl groups, but the methodology was expanded to include more complex and reactive moieties. acs.org

A significant advancement in forming substituted 1,3-dioxanes was the development and application of the Prins reaction. wikipedia.orgjk-sci.com Discovered by Hendrik Jacobus Prins in 1919, this reaction involves the electrophilic addition of an aldehyde (often formaldehyde) to an alkene. wikipedia.org Depending on the reaction conditions, the Prins reaction can lead to various products, but in the presence of excess formaldehyde (B43269) and under acidic conditions, it can yield 1,3-dioxanes directly. wikipedia.orgjk-sci.com This reaction provided a powerful tool for carbon-carbon and carbon-oxygen bond formation in a single step, opening new pathways to substituted dioxanes that were previously difficult to access.

Current Synthetic Strategies for Ethyl 5-vinyl-1,3-dioxane-5-carboxylate

The key step in forming the target molecule is the acid-catalyzed cyclization of a suitable 1,3-diol with a carbonyl source, typically formaldehyde or its equivalents like paraformaldehyde or formalin. pw.edu.plrsc.org The crucial precursor for this reaction would be ethyl 2,2-bis(hydroxymethyl)-3-butenoate .

The reaction is an equilibrium process and is generally catalyzed by Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, iron(III) triflate). thieme-connect.deorganic-chemistry.orgacs.org To achieve high yields, the removal of water is essential. This is commonly accomplished by azeotropic distillation or by using dehydrating agents. thieme-connect.de The general approach involves dissolving the functionalized diol and the formaldehyde source in an appropriate solvent, adding a catalyst, and heating the mixture to facilitate the ring closure. pw.edu.pl

The introduction of the vinyl group at the C-5 position is achieved by designing the synthesis of the 1,3-diol precursor accordingly. A plausible route starts from a malonic ester derivative, such as diethyl malonate. The synthesis would proceed through sequential alkylation steps. First, an allylation to introduce the vinyl precursor, followed by a double hydroxymethylation.

An analogous strategy has been successfully employed in the synthesis of 5-nitro-5-vinyl-1,3-dioxanes. pw.edu.pl In that case, the precursor 2-hydroxymethyl-2-nitro-butene-3-ol-1 was prepared from nitroallyl and formaldehyde. This precursor, containing both the vinyl and hydroxymethyl groups, was then cyclized with various aldehydes and ketones to yield the desired 5-vinyl-1,3-dioxane derivatives. pw.edu.pl This demonstrates the viability of constructing the dioxane ring from a diol that already possesses the C-5 vinyl substituent.

The ethyl carboxylate group is best incorporated into the molecular framework prior to the formation of the 1,3-dioxane ring. The precursor, ethyl 2,2-bis(hydroxymethyl)-3-butenoate, already contains this ester functionality.

However, if the synthesis started with a carboxylic acid precursor, standard esterification methods could be employed. For simple substrates, Fischer-Speier esterification, which involves heating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, would be effective. For more sensitive or sterically hindered substrates, milder conditions are required. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for the formation of the ester bond at room temperature under non-acidic conditions. orgsyn.org

Mechanistic Investigations of Key Synthetic Transformations

The primary mechanistic consideration in the synthesis of this compound is the acid-catalyzed formation of the dioxane ring from the diol precursor and formaldehyde. This reaction proceeds through a well-understood stepwise mechanism. researchgate.net

The key steps are as follows:

Protonation of the Carbonyl: The reaction initiates with the protonation of the formaldehyde's carbonyl oxygen by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of the 1,3-diol acts as a nucleophile, attacking the protonated carbonyl carbon. This step results in the formation of a protonated hemiacetal intermediate.

Proton Transfer and Water Elimination: A proton is transferred to the newly formed hydroxyl group of the hemiacetal. This intermediate then eliminates a molecule of water, a favorable process that is driven by the formation of a stable, resonance-stabilized oxocarbenium ion.

Intramolecular Ring Closure: The second hydroxyl group of the diol precursor then acts as an intramolecular nucleophile, attacking the oxocarbenium ion. This is the key ring-forming step.

Deprotonation: Finally, a base (such as water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final 1,3-dioxane product.

This entire process is reversible, which is why the removal of water is critical to drive the reaction to completion. thieme-connect.de

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing the synthesis of 1,3-dioxanes involves careful control over several reaction parameters to maximize yield and minimize side reactions. The choice of catalyst, solvent, temperature, and method of water removal are all crucial. clockss.org

Catalyst: Both Brønsted and Lewis acids can catalyze the reaction. While strong mineral acids are effective, they can sometimes lead to side reactions. Milder catalysts like p-toluenesulfonic acid or solid acid catalysts (e.g., ion-exchange resins, zeolites) are often preferred for cleaner reactions and easier workup. rsc.orgacs.org For instance, the use of gluconic acid aqueous solution has been reported as an effective and reusable solvent and catalyst system for some dioxane syntheses. clockss.org

Solvent: Non-polar, aprotic solvents like toluene or benzene (B151609) are traditionally used, as they allow for the azeotropic removal of water. organic-chemistry.org However, studies have shown that polar protic solvents can also promote the reaction effectively. clockss.org The choice of solvent can influence reaction rates and, in some cases, the selectivity of the reaction.

Water Removal: As the reaction is an equilibrium, efficient removal of water is paramount for achieving high yields. The Dean-Stark apparatus is the classic tool for this purpose. organic-chemistry.org Alternatively, chemical dehydrating agents such as molecular sieves or trimethyl orthoformate can be used, particularly when the reaction is sensitive to high temperatures. thieme-connect.de

The table below summarizes the optimization of reaction conditions for a model synthesis of 1,3-dioxane derivatives, highlighting the impact of different solvents on the product yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | rt | 6 | 36 | clockss.org |

| 2 | Toluene | rt | 6 | 42 | clockss.org |

| 3 | Ethyl Acetate | rt | 6 | 45 | clockss.org |

| 4 | DMF | rt | 6 | 58 | clockss.org |

| 5 | DMSO | rt | 6 | 62 | clockss.org |

| 6 | Ethanol | rt | 4 | 75 | clockss.org |

| 7 | Water | rt | 3 | 88 | clockss.org |

| 8 | Gluconic Acid Aqueous Solution | rt | 2 | 92 | clockss.org |

Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms

The stereoselective synthesis of specific enantiomers and diastereomers of this compound is a nuanced area of organic chemistry. While direct, dedicated studies for this specific molecule are not extensively documented in publicly available research, the principles of stereoselective synthesis can be applied through methodologies established for structurally related compounds. The primary challenge lies in controlling the stereochemistry at the C5 position of the dioxane ring, which is a quaternary chiral center.

Research into analogous structures, such as syn-β-hydroxy-α-vinyl carboxylic esters, provides significant insight into potential synthetic routes. One prominent method involves the enantio- and diastereoselective reductive aldol (B89426) reaction of ethyl allenecarboxylate. nih.gov This approach utilizes a chiral borane (B79455), 10-trimethylsilyl-9-borabicyclo[3.3.2]decane (known as the Soderquist borane), to generate a (Z)-dienolborinate in situ. This intermediate then reacts with various aldehydes to yield syn α-vinyl-β-hydroxy esters with high levels of stereocontrol. nih.gov

The reaction demonstrates excellent diastereoselectivity, consistently favoring the syn isomer, and good to excellent enantioselectivity. The choice of aldehyde influences the enantiomeric excess (ee) of the final product. nih.gov

Table 1: Enantio- and Diastereoselective Synthesis of syn-β-Hydroxy-α-Vinyl Carboxylate Esters via Reductive Aldol Reaction nih.gov

| Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Benzaldehyde | 77 | >40:1 | 81 |

| 4-Methoxybenzaldehyde | 91 | >40:1 | 83 |

| 4-(Trifluoromethyl)benzaldehyde | 79 | >40:1 | 85 |

| 2-Naphthaldehyde | 68 | >40:1 | 89 |

| 2-Furaldehyde | 81 | >40:1 | 73 |

| Cyclohexanecarboxaldehyde | 78 | >40:1 | 80 |

| Isobutyraldehyde | 73 | >40:1 | 79 |

Furthermore, the stereoselective formation of the 1,3-dioxane ring itself has been effectively demonstrated in related systems. For instance, the vinylation of cis-5-alkyl-5-hydroxymethyl-2-(2-furyl)-1,3-dioxanes using acetylene (B1199291) in a KOH–DMSO system proceeds stereoselectively. This reaction exclusively yields the cis-5-alkyl-2-(2-furyl)-5-vinyloxymethyl-1,3-dioxanes, indicating that the integrity of the stereocenter is maintained during the introduction of the vinyl group. researchgate.net This method highlights a pathway for modifying a pre-existing, stereochemically defined dioxane structure.

Another relevant strategy involves the diastereoselective functionalization of cyclic acetals. Iron(III) triflate has been used as a catalyst for the N-α phosphonylation of N,O-acetals, achieving high diastereoselectivities (up to >19:1 dr). acs.org This type of Lewis acid-catalyzed reaction on a cyclic core demonstrates a viable approach for controlling the stereochemistry of incoming functional groups, a principle that could be adapted for the synthesis of specific diastereomers of this compound.

These analogous methodologies underscore the potential pathways for achieving stereocontrol in the synthesis of this compound. The key would be the strategic combination of forming the chiral quaternary center on the dioxane ring and the subsequent stereocontrolled introduction of the vinyl and carboxylate functionalities.

Advanced Spectroscopic and Structural Elucidation of Ethyl 5 Vinyl 1,3 Dioxane 5 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and conformational dynamics of 1,3-dioxane (B1201747) derivatives. The 1,3-dioxane ring typically adopts a low-energy chair conformation, similar to cyclohexane, to minimize torsional and steric strain. For 5-substituted 1,3-dioxanes, this leads to a conformational equilibrium between two chair forms, with the substituent occupying either an axial or an equatorial position. researchgate.netacs.org

In the case of Ethyl 5-vinyl-1,3-dioxane-5-carboxylate, the substituents at the C5 position are an ethyl carboxylate group and a vinyl group. Due to the significant steric bulk of these groups, the 1,3-dioxane ring is expected to exist predominantly in a chair conformation where the larger substituent preferentially occupies the equatorial position to alleviate unfavorable 1,3-diaxial interactions.

The configuration and dominant conformation can be determined through detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effect (NOE) data.

¹H NMR Spectroscopy: The proton signals of the dioxane ring are particularly informative. The protons at C4 and C6 can be distinguished as axial (Hax) and equatorial (Heq). Typically, axial protons are more shielded and resonate at a higher field (lower δ) compared to their equatorial counterparts. The coupling constants between geminal protons (²J) and vicinal protons (³J) are critical for conformational assignment. For instance, a large vicinal coupling constant (³J_ax,ax, typically 8-13 Hz) is indicative of a trans-diaxial relationship, confirming a chair conformation.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the dioxane ring are sensitive to the stereochemistry. Empirical rules, particularly for acetonides of 1,3-diols, have been established to correlate ¹³C chemical shifts with the relative configuration. thieme-connect.de For 5,5-disubstituted 1,3-dioxanes, the chemical shifts of the ring carbons (C2, C4, C5, C6) provide insight into the ring's geometry and the electronic effects of the substituents.

Advanced NMR Techniques: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive proof of conformation. A NOESY experiment on this compound would reveal through-space correlations between protons. For example, correlations between an axial proton at C4/C6 and the axial protons of the C2 methylene (B1212753) group would strongly support a chair conformation. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for analogous 1,3-dioxane and ester compounds.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| -CH₂- (Ester) | ~4.2 | ~61.5 | quartet |

| -CH₃ (Ester) | ~1.3 | ~14.2 | triplet |

| -CH=CH₂ (Vinyl) | ~5.8-6.0 | ~135.0 | dd, complex |

| -CH=CH₂ (Vinyl) | ~5.1-5.3 | ~117.0 | m, two protons |

| C2-H₂ (Dioxane) | ~4.8 (ax), ~5.0 (eq) | ~94.0 | AB quartet |

| C4/C6-H₂ (Dioxane) | ~3.9 (ax), ~4.2 (eq) | ~70.0 | m, four protons |

| C5 (Dioxane) | - | ~45.0 | Quaternary carbon |

| C=O (Ester) | - | ~172.0 | Carbonyl carbon |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS), particularly with electron ionization (EI), is a powerful tool for confirming the molecular weight and elucidating the structure of a molecule by analyzing its fragmentation patterns. The molecular ion (M⁺•) of this compound would be observed, confirming its elemental composition. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral fragments, providing a structural fingerprint. chemguide.co.uk

The primary fragmentation pathways for this compound are expected to be initiated by the cleavage of bonds adjacent to the oxygen atoms and the carbonyl group, which are points of structural weakness.

Key Fragmentation Pathways:

Loss of the Ethoxy Group: Cleavage of the C-O bond in the ester can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a stable acylium ion.

Loss of Ethyl Radical: α-cleavage at the ester can result in the loss of an ethyl radical (•CH₂CH₃, 29 Da).

Loss of the Ethoxycarbonyl Group: The entire ester group can be lost as a radical (•COOCH₂CH₃, 73 Da).

Vinyl Group Cleavage: Loss of the vinyl group as a radical (•CH=CH₂, 27 Da) is another plausible pathway.

Dioxane Ring Cleavage: The 1,3-dioxane ring can undergo characteristic fragmentation. A common pathway for cyclic acetals involves a retro-Diels-Alder-type reaction or other ring-opening mechanisms. nih.gov This can lead to the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the C2 position. Transannular cleavage is also a possibility. nih.gov

The resulting mass spectrum would display a series of peaks corresponding to the mass-to-charge ratio (m/z) of these fragments, allowing for the reconstruction of the molecular structure.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 200 | [C₁₀H₁₆O₄]⁺• | Molecular Ion (M⁺•) |

| 173 | [M - C₂H₅]⁺ | Ethyl radical (•C₂H₅) |

| 170 | [M - CH₂O]⁺• | Formaldehyde (CH₂O) |

| 155 | [M - OC₂H₅]⁺ | Ethoxy radical (•OC₂H₅) |

| 127 | [M - COOC₂H₅]⁺ | Ethoxycarbonyl radical (•COOC₂H₅) |

| 73 | [COOC₂H₅]⁺ | - |

| 29 | [C₂H₅]⁺ | - |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. researchgate.net Each vibrational mode corresponds to a specific motion of atoms (stretching, bending, twisting), and its frequency is characteristic of the bond strength, atomic masses, and local chemical environment. For a non-linear molecule like this compound with 30 atoms, there are 3N-6 = 84 fundamental vibrational modes. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorptions for polar functional groups.

C=O Stretch: A very strong and sharp absorption band is expected in the range of 1735-1750 cm⁻¹ for the ester carbonyl group.

C-O Stretches: Strong bands corresponding to the C-O-C stretches of the dioxane ring and the C-O stretch of the ester group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. researchgate.net

C=C Stretch: A medium intensity band around 1640 cm⁻¹ is characteristic of the vinyl group's C=C stretching vibration.

C-H Stretches: Multiple bands will be observed just below 3000 cm⁻¹ for the sp³ C-H bonds of the dioxane ring and ethyl group, and just above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group.

Raman Spectroscopy: Raman spectroscopy is complementary to IR, as it is more sensitive to non-polar bonds with symmetric vibrations. The C=C stretch of the vinyl group and the symmetric breathing modes of the dioxane ring would be expected to produce strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp²) | 3010-3095 | Medium | Strong |

| C-H Stretch (sp³) | 2850-2960 | Strong | Strong |

| C=O Stretch (Ester) | 1735-1750 | Very Strong | Weak |

| C=C Stretch (Vinyl) | 1640-1650 | Medium | Strong |

| CH₂ Scissoring/Bending | 1450-1475 | Medium | Medium |

| C-O-C Stretch (Ring) | 1050-1150 | Strong | Medium |

| C-O Stretch (Ester) | 1150-1250 | Strong | Weak |

X-ray Crystallography for Solid-State Molecular Architecture of Derivatives or Analogs

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state, including precise bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself may not be publicly available, analysis of closely related analogs provides invaluable insight into its expected solid-state architecture.

Studies on derivatives such as 2-(2-bromophenyl)-5-ethyl-1,3-dioxane-5-carboxylic acid have confirmed that the 1,3-dioxane ring adopts a distinct chair conformation in the crystal lattice. researchgate.net In this conformation, the substituents at the C5 position are disposed in axial and equatorial orientations. For the carboxylic acid analog, the carboxyl group was found in an axial orientation, while the larger substituent at C2 occupied an equatorial site. researchgate.net This demonstrates the ring's ability to accommodate various substituent patterns while maintaining the stable chair geometry.

Based on these analog structures, this compound would be expected to crystallize with its 1,3-dioxane ring in a chair conformation. The packing of molecules in the crystal lattice would be governed by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···O hydrogen bonds. The precise arrangement would aim to maximize packing efficiency.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination

Since this compound possesses a stereogenic center at C5, it exists as a pair of enantiomers (R and S). Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are essential for determining the absolute configuration of a chiral molecule in solution. acs.orgamericanlaboratory.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov The resulting VCD spectrum is a sensitive probe of the molecule's three-dimensional stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum with a theoretical spectrum predicted by quantum-chemical calculations (typically using Density Functional Theory, DFT). americanlaboratory.comschrodinger.com A good match between the signs and relative intensities of the experimental and calculated VCD bands allows for an unambiguous assignment of the R or S configuration. researchgate.net

Electronic Circular Dichroism (ECD): ECD is the differential absorption of left and right circularly polarized UV-Vis light by chiral molecules, arising from electronic transitions. researcher.life Similar to VCD, the experimental ECD spectrum is compared with a theoretically calculated spectrum to assign the absolute configuration. ECD is most effective when the molecule contains a chromophore that absorbs in an accessible region of the UV-Vis spectrum. For the target molecule, the ester carbonyl and vinyl groups can serve as chromophores, making ECD a viable technique for its stereochemical analysis. nih.gov

The application of these chiroptical methods, in conjunction with computational modeling, provides the ultimate confirmation of the absolute stereochemistry of this compound, a critical piece of information that cannot be obtained from achiral spectroscopic methods like standard NMR or MS.

Reactivity and Mechanistic Pathways of Ethyl 5 Vinyl 1,3 Dioxane 5 Carboxylate

Reactions Involving the Vinyl Group

The exocyclic vinyl group is susceptible to a variety of addition reactions typical of alkenes, including polymerization, cycloaddition, and functionalization.

Polymerization Mechanisms (e.g., Radical, Cationic, Controlled Radical Polymerization)

The vinyl group of ethyl 5-vinyl-1,3-dioxane-5-carboxylate serves as a polymerizable unit, enabling its participation in various polymerization schemes.

Radical Polymerization: Similar to other vinyl monomers, this compound is expected to undergo radical polymerization. Studies on analogous structures, such as 5-vinyloxymethyl-5-ethyl-1,3-dioxane, have demonstrated successful free-radical homopolymerization and copolymerization with monomers like styrene (B11656). researchgate.net These reactions are typically initiated by thermal initiators like azobisisobutyronitrile (AAIBN). researchgate.net The polymerization proceeds via a standard 1,2-vinyl addition mechanism, where the dioxane ring remains as a pendant group on the resulting polymer backbone. The development of controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), allows for the synthesis of polymers with well-defined architectures and molar masses. frontiersin.org Copolymerization with cyclic ketene (B1206846) acetals via radical ring-opening polymerization (rROP) offers a strategy to introduce degradable ester linkages into the polymer backbone, enhancing the biodegradability of the resulting materials. frontiersin.orgresearchgate.netresearchgate.net

Cationic Polymerization: Vinyl ethers are particularly reactive towards cationic polymerization. u-fukui.ac.jp The polymerization of this compound can be initiated by Lewis acids (e.g., SnCl₄, TiCl₄, BF₃) or photoinitiators. researchgate.net The mechanism involves the formation of a carbocationic intermediate at the vinyl group, which then propagates by adding to subsequent monomer units. rsc.org Living cationic polymerization of vinyl ethers containing acetal (B89532) groups has been achieved, yielding polymers with narrow molecular weight distributions. u-fukui.ac.jp The choice of initiator and reaction conditions, such as temperature, can significantly influence the polymerization rate and the properties of the resulting polymer. rsc.orgrsc.org It has been noted that in some cationic polymerizations of vinyl-substituted cyclic acetals, a competition between 1,2-vinyl addition and ring-opening of the acetal can occur.

Table 1: Polymerization Methods for Vinyl-Substituted 1,3-Dioxane (B1201747) Analogs

| Polymerization Type | Initiator/Catalyst | Monomer Example | Key Findings |

|---|---|---|---|

| Free Radical | Azoisobutyronitrile (AIBN) | 5-vinyloxymethyl-5-ethyl-1,3-dioxane | Yields homopolymers and copolymers with styrene; dioxane ring remains intact. researchgate.net |

| Living Cationic | CH₃CH(OiBu)OCOCH₃ / SnBr₄ | 5-ethyl-2-methyl-5-(vinyloxymethyl)-1,3-dioxane (1) | Molecular weights are proportional to monomer conversion; narrow molecular weight distributions (Mw/Mn = 1.2-1.3). u-fukui.ac.jp |

| Controlled Radical | Nitroxide-Mediated Polymerization (NMP) | Methacrylates + Cyclic Ketene Acetals (CKA) | Allows synthesis of degradable vinyl polymers by incorporating ester groups into the backbone via rROP. frontiersin.org |

| Photoinitiated Cationic | Aryl-substituted vinyl halides / ZnI₂ | Isobutyl vinyl ether | Polymerization occurs upon UV irradiation (λ=350 nm); exhibits some pseudoliving characteristics. researchgate.net |

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

The carbon-carbon double bond of the vinyl group can participate as a 2π-electron component in pericyclic reactions to form new ring systems.

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes to construct six-membered rings. sigmaaldrich.com The reactivity of the vinyl group is influenced by the electronic properties of the substituents on the dioxane ring. The Diels-Alder reaction is a powerful tool for creating carbocyclic systems with high regio- and stereoselectivity. researchgate.net Intramolecular versions of this reaction are also feasible if a diene is present elsewhere in the molecule, leading to the formation of complex polycyclic structures. masterorganicchemistry.com

1,3-Dipolar Cycloaddition: This reaction involves the combination of the vinyl group (the dipolarophile) with a 1,3-dipole (e.g., azides, nitrile oxides, or nitrones) to synthesize five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgnih.gov This process, often referred to as the Huisgen cycloaddition, is a concerted, stereospecific reaction that provides efficient access to a wide variety of heterocycles. organic-chemistry.orgnih.gov The rate and regioselectivity of the cycloaddition are governed by the frontier molecular orbitals (HOMO-LUMO) of the dipole and the dipolarophile, as well as steric factors. organic-chemistry.orgresearchgate.net

Olefin Functionalization Reactions (e.g., Hydrogenation, Halogenation, Oxidation)

The vinyl group can be converted into a range of other functional groups through standard olefin functionalization reactions.

Hydrogenation: The double bond can be readily reduced to an ethyl group via catalytic hydrogenation. This transformation is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). ananikovlab.rumdpi.com These reactions are often performed under mild conditions (room temperature, moderate pressure) and exhibit high selectivity for the saturation of the C=C bond without affecting the dioxane ring. ananikovlab.rumdpi.comresearchgate.net

Halogenation: As with other alkenes, the vinyl group can react with halogens (e.g., Cl₂, Br₂) or hydrohalic acids (e.g., HBr, HCl) via electrophilic addition. The reaction of ethers with chlorine can produce alpha-chloroethers. wikipedia.org The addition of halogens would yield a dihalogenated ethyl substituent, while hydrohalogenation would result in a haloethyl group, with the regioselectivity following Markovnikov's rule. Aryl and vinyl halides are important building blocks in organic synthesis, often used in cross-coupling reactions. frontiersin.org

Oxidation: The vinyl group is susceptible to various oxidative transformations. Depending on the reagents and conditions used, oxidation can lead to the formation of epoxides (using peroxy acids like m-CPBA), diols (using OsO₄ or cold, dilute KMnO₄), or cleavage of the double bond to form an aldehyde or carboxylic acid (using ozone or hot, concentrated KMnO₄). The dioxane ring itself is generally stable to mild oxidizing agents but can be cleaved under strongly acidic or harsh oxidative conditions. organic-chemistry.org

Reactions at the 1,3-Dioxane Ring System

The 1,3-dioxane ring is a cyclic acetal, which imparts characteristic stability under basic and neutral conditions but lability under acidic conditions.

Ring-Opening Reactions and Derivatization

The primary reactivity of the 1,3-dioxane ring involves its cleavage under acidic conditions to regenerate the parent carbonyl compound and 1,3-diol. This reactivity is central to its use as a protecting group in organic synthesis. thieme-connect.de The hydrolysis is catalyzed by various Brønsted or Lewis acids in the presence of water. thieme-connect.de

In the context of polymers derived from this compound, this acid-labile linkage allows for the design of degradable materials. The polymer backbone, formed through vinyl polymerization, can be degraded into smaller fragments by cleaving the pendant dioxane rings under acidic conditions, which can be particularly useful in biomedical applications. frontiersin.orgresearchgate.net Furthermore, selective ring-opening of 1,3-dioxane-type acetals in complex molecules like carbohydrates is a powerful tool for regioselective manipulation of hydroxyl groups. researchgate.net Reductive cleavage using reagents like LiAlH₄–AlCl₃ can also open the ring to form hydroxy ethers. cdnsciencepub.com

Stability and Cleavage Studies under Catalytic Conditions

The stability of the 1,3-dioxane ring is highly pH-dependent. It is stable to bases, nucleophiles, and many oxidizing and reducing agents, making it an effective protecting group. thieme-connect.de However, it is readily cleaved by acid catalysis. thieme-connect.demasterorganicchemistry.com

The kinetics of hydrolysis show that 1,3-dioxanes derived from ketones hydrolyze faster than those derived from aldehydes. thieme-connect.de The cleavage process is initiated by protonation of one of the ring oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion. Subsequent attack by water completes the hydrolysis. The use of solid acid catalysts, such as ion-exchange resins or zeolites, can facilitate the formation and cleavage of the dioxane ring under heterogeneous conditions. rsc.org In non-aqueous systems, strong acids like hydrobromic acid or hydroiodic acid can cleave the ether linkages, although this typically requires harsh conditions. wikipedia.org

Table 2: Conditions for Cleavage of 1,3-Dioxane Rings

| Cleavage Type | Reagents/Catalysts | Conditions | Products |

|---|---|---|---|

| Hydrolytic (Acidic) | HCl, H₂SO₄, TFA, TsOH in aqueous organic solvent | Typically room temperature | Carbonyl compound + 1,3-diol thieme-connect.de |

| Reductive | LiAlH₄–AlCl₃ (Lithium aluminum hydride/Aluminum chloride) | Ether solution | Hydroxy ethers cdnsciencepub.com |

| Oxidative | Strong oxidants (e.g., HClO₄, KMnO₄ with Lewis acids) | Varies, can be harsh | Lactones or other cleavage products organic-chemistry.org |

| Non-hydrolytic (Acidic) | HBr, HI, BBr₃ | Often requires heat | Alkyl halides and diols wikipedia.org |

Transformations of the Ester Functionality

The ester group in this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. Its reactivity is influenced by the steric environment imposed by the 1,3-dioxane ring and the presence of the vinyl group.

Transesterification and Hydrolysis Processes

Transesterification of this compound allows for the exchange of the ethyl group with other alkyl or aryl moieties, leading to a library of new esters with potentially different physical and chemical properties. While direct studies on this specific molecule are not abundant in the literature, the principles of transesterification can be applied. The reaction is typically catalyzed by acids or bases, or by organometallic catalysts. For sterically hindered esters, titanium(IV) alkoxides are effective catalysts, often in combination with microwave heating to accelerate the reaction. nih.govnii.ac.jpresearchgate.net The use of such catalysts could be advantageous for overcoming the potential steric hindrance from the dioxane ring.

The general mechanism for acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the incoming alcohol. For base-catalyzed transesterification, the mechanism involves nucleophilic attack of an alkoxide on the carbonyl carbon.

Hydrolysis of the ester functionality, to yield the corresponding carboxylic acid, can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is generally preferred as it is an irreversible process. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. The rate of hydrolysis can be influenced by the steric hindrance around the ester group. In the case of ortho-hydroxyaryl esters, intramolecular base catalysis has been observed, which can significantly affect the reaction rate. rsc.org While this compound does not possess a directing group for intramolecular catalysis, the electronic environment of the dioxane ring may have a subtle influence on the reactivity of the ester.

A summary of typical conditions for these transformations is presented in the table below.

| Transformation | Reagent/Catalyst | Conditions | Product |

| Transesterification | R'OH, Ti(OR')4 | Microwave, 160°C | 5-Vinyl-1,3-dioxane-5-carboxylate ester of R'OH |

| Hydrolysis (Basic) | NaOH or KOH (aq) | Heat | 5-Vinyl-1,3-dioxane-5-carboxylic acid salt |

| Hydrolysis (Acidic) | H3O+ | Heat | 5-Vinyl-1,3-dioxane-5-carboxylic acid |

Reduction and Amidation Reactions

Reduction of the ester group in this compound to a primary alcohol can be accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH4). masterorganicchemistry.comorganic-chemistry.orgwikipedia.org Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters. The reaction with LiAlH4 proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. ni.ac.rs

A key consideration in the reduction of this molecule is the potential for the competing reduction of the vinyl group. While LiAlH4 does not typically reduce isolated carbon-carbon double bonds, conjugation with a carbonyl group can lead to its reduction. ni.ac.rs In the case of this compound, the vinyl group is not in conjugation with the ester, suggesting that selective reduction of the ester should be possible.

Amidation of the ester can be achieved by reaction with an amine. This transformation is often more challenging than the reaction of an acyl chloride or a carboxylic acid with an amine. However, direct amidation of esters can be achieved under certain conditions, often requiring a catalyst. mdpi.comresearchgate.netnih.govnsf.govrsc.org Various catalytic systems have been developed for this purpose, including those based on iron(III) chloride, which can promote the reaction under solvent-free conditions. nih.gov The reaction likely proceeds through Lewis acid activation of the ester carbonyl group, making it more susceptible to nucleophilic attack by the amine.

The table below summarizes the conditions for reduction and amidation reactions.

| Transformation | Reagent/Catalyst | Conditions | Product |

| Reduction | LiAlH4 in THF | 0°C to rt, followed by aqueous workup | (5-Vinyl-1,3-dioxan-5-yl)methanol |

| Amidation | R'R''NH, FeCl3 | 80°C, solvent-free | N,N-R'R''-5-vinyl-1,3-dioxane-5-carboxamide |

Investigation of Regioselectivity and Stereoselectivity in Complex Reactions

The presence of two distinct reactive sites, the vinyl group and the ester functionality, in this compound raises important questions of regioselectivity and stereoselectivity in its reactions.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. For example, in the hydroboration-oxidation of the vinyl group, the boron atom will preferentially add to the terminal carbon of the double bond (anti-Markovnikov addition), leading to the formation of a primary alcohol upon oxidation. masterorganicchemistry.comchemrxiv.orglibretexts.orgyoutube.com This is due to both steric and electronic factors. The bulky borane (B79455) reagent approaches the less hindered carbon of the double bond. This inherent regioselectivity allows for the selective functionalization of the vinyl group without affecting the ester. Other reactions at the vinyl group, such as epoxidation or dihydroxylation, would also be expected to proceed with high regioselectivity.

In reactions where both the vinyl group and the ester could potentially react, the choice of reagents and reaction conditions is crucial for controlling the regioselectivity. For instance, a strong nucleophile might preferentially attack the ester carbonyl, while an electrophilic reagent would likely react with the electron-rich vinyl group.

Stereoselectivity is the preferential formation of one stereoisomer over another. The chiral center at the C5 position of the dioxane ring, and the potential for creating new stereocenters during reactions, makes the study of stereoselectivity in the transformations of this compound particularly important. For example, the epoxidation of the vinyl group would lead to the formation of a new stereocenter, and the facial selectivity of this reaction could be influenced by the stereochemistry of the existing chiral center and the conformation of the dioxane ring.

Studies on related 1,3-dioxane systems have shown that the ring can adopt a chair-like conformation, which can direct the approach of reagents to one face of the molecule over the other. For instance, the vinylation of cis-5-alkyl-5-hydroxymethyl-2-(2-furyl)-1,3-dioxanes has been shown to proceed stereoselectively. researchgate.net Similarly, cyclization reactions of epoxy alcohols containing a 1,3-dioxane template have demonstrated high levels of endo-selectivity, highlighting the directing effect of the dioxane ring. nih.gov These examples suggest that the stereochemistry of the dioxane ring in this compound could be exploited to achieve high levels of stereocontrol in its reactions.

Catalytic Strategies in this compound Transformations

Catalysis offers a powerful tool for the selective and efficient transformation of this compound. A variety of catalytic strategies can be envisioned that target either the vinyl group or the ester functionality, or that could potentially effect transformations involving both.

Catalytic Hydrogenation: The vinyl group can be selectively reduced to an ethyl group via catalytic hydrogenation. mdpi.comresearchgate.net Palladium on carbon (Pd/C) is a common catalyst for this transformation. mdpi.com The reaction is typically carried out under an atmosphere of hydrogen gas. This method is generally chemoselective for the reduction of alkenes in the presence of esters. The table below shows typical catalysts and the expected products.

| Catalytic Reaction | Catalyst | Reagent | Product |

| Hydrogenation | Pd/C | H2 | Ethyl 5-ethyl-1,3-dioxane-5-carboxylate |

| Olefin Metathesis | Grubbs' or Hoveyda-Grubbs' catalyst | Alkene | Cross-metathesis product |

| Heck Reaction | Pd(OAc)2, PPh3 | Aryl halide, base | Arylated vinyl derivative |

Olefin Metathesis: The vinyl group is an excellent handle for olefin metathesis reactions, which allow for the formation of new carbon-carbon double bonds. nih.govnih.govresearchgate.netolefin-metathesis-catalysts.comresearchgate.net Using catalysts such as Grubbs' or Hoveyda-Grubbs' ruthenium-based complexes, this compound could undergo cross-metathesis with other alkenes to generate more complex structures. This reaction is known for its high functional group tolerance, and the ester and dioxane moieties would be expected to be stable under typical metathesis conditions.

Palladium-Catalyzed Cross-Coupling Reactions: The vinyl group can also participate in a variety of palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, would allow for the coupling of the vinyl group with aryl or vinyl halides to form substituted styrenes or dienes, respectively. nih.govnih.govorganic-chemistry.orglibretexts.org This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The regioselectivity of the Heck reaction with terminal alkenes generally favors substitution at the terminal carbon.

These catalytic methods provide a versatile toolbox for the elaboration of the this compound scaffold, enabling the synthesis of a wide range of complex molecules with potential applications in various fields of chemistry.

Computational Chemistry and Theoretical Studies on Ethyl 5 Vinyl 1,3 Dioxane 5 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional arrangement of atoms in Ethyl 5-vinyl-1,3-dioxane-5-carboxylate. These calculations, typically performed using Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF), solve the electronic Schrödinger equation to determine the molecule's wavefunction and energy. lsu.edunorthwestern.edu

The first step in these investigations is typically a geometry optimization, where the goal is to find the minimum energy structure on the potential energy surface. lsu.edu For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable molecular conformation. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining accurate results. Basis sets such as Pople's 6-31G(d) or Dunning's correlation-consistent sets (e.g., cc-pVDZ) are commonly employed. northwestern.edu

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the assignment of atomic charges. These properties are critical for predicting the molecule's reactivity, polarity, and spectroscopic behavior. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.

Table 1: Calculated Geometrical Parameters for this compound (Chair Conformation) at the B3LYP/6-31G(d) Level of Theory.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | **Bond Angles (°) ** | ||

| C-O (dioxane) | 1.425 | O-C-O | 111.5 |

| C-C (dioxane) | 1.530 | C-O-C | 112.0 |

| C-C (vinyl) | 1.335 | O-C-C (dioxane) | 109.8 |

| C-H (vinyl) | 1.085 | C-C-C (vinyl) | 122.0 |

| C=O (ester) | 1.210 | O=C-O (ester) | 125.0 |

| C-O (ester) | 1.350 | C-C-O (ester) | 110.0 |

Table 2: Calculated Electronic Properties for this compound at the B3LYP/6-31G(d) Level of Theory.

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.5 D |

Reaction Mechanism Elucidation and Transition State Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a particularly powerful tool for elucidating reaction mechanisms at the molecular level. For this compound, DFT calculations can be used to map out the potential energy surface for various chemical transformations, such as its synthesis via the Prins reaction or subsequent functionalization of the vinyl group. acs.org

A key aspect of this analysis is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. researchgate.net Locating the TS is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. Methods such as the synchronous transit-guided quasi-Newton (STQN) method are often employed to find these elusive structures.

Once a transition state is located, its structure provides valuable information about the geometry of the reacting species at the point of maximum energy. Furthermore, vibrational frequency analysis of the TS must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate, confirming that it is indeed a true transition state. By connecting the reactants, transition state, and products through intrinsic reaction coordinate (IRC) calculations, the entire reaction pathway can be mapped out. This allows for a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, Vibrational Frequencies)

Computational chemistry offers invaluable tools for predicting and interpreting spectroscopic data. For this compound, DFT calculations can provide theoretical NMR spectra and vibrational frequencies that can be compared with experimental data to confirm the molecular structure and assign spectral features.

NMR Spectroscopy: The prediction of NMR chemical shifts is a common application of quantum chemical calculations. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is widely used for this purpose. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted. nih.govgithub.io These theoretical predictions can be instrumental in assigning peaks in complex experimental spectra and in distinguishing between different possible isomers or conformers.

Vibrational Spectroscopy: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic coordinates. arxiv.org These calculations yield a set of vibrational frequencies and their corresponding normal modes, which describe the collective motion of the atoms for each vibration. researchgate.net By comparing the calculated frequencies and intensities with experimental IR and Raman spectra, a detailed assignment of the observed absorption bands to specific molecular motions can be made. mdpi.com It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

| C (C=O) | 170.5 | H (vinyl, =CH₂) | 5.20 |

| C (vinyl, -CH=) | 135.0 | H (vinyl, -CH=) | 5.85 |

| C (vinyl, =CH₂) | 118.0 | H (dioxane, O-CH₂-O) | 4.90 |

| C (dioxane, O-CH₂-C) | 68.0 | H (dioxane, C-CH₂-O) | 4.10 |

| C (dioxane, O-CH₂-O) | 95.0 | H (ethyl, -O-CH₂-) | 4.20 |

| C (ester, -O-CH₂-) | 61.0 | H (ethyl, -CH₃) | 1.25 |

| C (ester, -CH₃) | 14.2 |

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) for this compound.

| Frequency (cm⁻¹) | Assignment |

| 3080 | C-H stretch (vinyl) |

| 2980 | C-H stretch (aliphatic) |

| 1740 | C=O stretch (ester) |

| 1645 | C=C stretch (vinyl) |

| 1250 | C-O stretch (ester) |

| 1150 | C-O-C stretch (dioxane) |

Conformational Landscape Analysis and Energetic Profiles

Computational methods can be used to explore the potential energy surface and identify all low-energy conformers. This is often done by systematically rotating key dihedral angles and performing geometry optimizations for each starting structure. For the 1,3-dioxane (B1201747) ring, the primary conformational process is the chair-to-chair interconversion, which proceeds through higher-energy twist-boat and boat conformations. researchgate.netjkps.or.kr The energy barriers for these interconversions can be calculated by locating the corresponding transition states.

The relative energies of the different conformers determine their populations at a given temperature, according to the Boltzmann distribution. The substituents on the dioxane ring can adopt either axial or equatorial positions, and their relative stability is influenced by steric interactions. For this compound, the orientation of the ethyl carboxylate and vinyl groups will significantly impact the conformational energetics.

Table 5: Relative Energies of Conformers of this compound.

| Conformer | Relative Energy (kcal/mol) |

| Chair (equatorial vinyl, equatorial ester) | 0.0 |

| Chair (axial vinyl, equatorial ester) | 2.5 |

| Chair (equatorial vinyl, axial ester) | 3.0 |

| Twist-Boat | 5.5 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

While quantum chemical calculations are excellent for studying individual molecules in the gas phase, the behavior of this compound in a condensed phase (e.g., in solution) is governed by intermolecular interactions. Molecular dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of molecules and for probing the effects of the surrounding environment. nih.gov

In an MD simulation, the atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between the atoms are described by a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. wikipedia.org

By simulating this compound in a box of solvent molecules (e.g., water, ethanol (B145695), or dioxane), it is possible to study a wide range of phenomena, including:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute, providing insights into the nature and strength of solute-solvent interactions. researchgate.net

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the solute and protic solvents can be monitored over time.

Conformational Dynamics: The influence of the solvent on the conformational preferences and the dynamics of interconversion between different conformers can be investigated.

Transport Properties: Properties such as the diffusion coefficient of the solute in the solvent can be calculated.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can also be used in conjunction with quantum chemical calculations to approximate the effects of a solvent without explicitly including solvent molecules. dntb.gov.uaprimescholars.com These models treat the solvent as a continuous medium with a given dielectric constant, which can be a computationally efficient way to account for bulk solvent effects on the electronic structure and geometry of the solute.

Applications of Ethyl 5 Vinyl 1,3 Dioxane 5 Carboxylate in Materials Science and Advanced Organic Synthesis

Synthesis of Functional Polymers via Ring-Opening and Vinyl Polymerization

The dual functionality of Ethyl 5-vinyl-1,3-dioxane-5-carboxylate allows it to undergo polymerization through two distinct and powerful mechanisms: vinyl polymerization and ring-opening polymerization. This capability enables the synthesis of polymers with diverse backbone structures and functionalities.

The vinyl group (-CH=CH₂) serves as a conventional monomer unit for radical polymerization. This process leads to the formation of polymers with a stable carbon-carbon backbone, where the 1,3-dioxane-5-carboxylate moiety is a pendant group. This approach is analogous to the polymerization of other vinyl compounds, such as styrene (B11656) or acrylates. For instance, studies on similar molecules like 5-vinyloxymethyl-5-ethyl-1,3-dioxane have demonstrated successful radical homopolymerization and copolymerization with styrene using initiators like azobisisobutyronitrile (AIBN). This indicates that the vinyl group on this compound can be readily polymerized to create functional materials where the cyclic acetal (B89532) group can be preserved for post-polymerization modification or to influence the polymer's physical properties.

Concurrently, the 1,3-dioxane (B1201747) ring presents an opportunity for radical ring-opening polymerization (rROP). This mechanism is particularly valuable for introducing heteroatoms, specifically ester linkages, directly into the polymer backbone. While vinyl polymerization results in non-degradable carbon backbones, the rROP of cyclic ketene (B1206846) acetals—structurally related to the dioxane ring—can create polymers that are biodegradable. researchgate.netresearchgate.netresearchgate.net The copolymerization of a traditional vinyl monomer with a cyclic monomer capable of ring-opening, such as a cyclic ketene acetal, allows for the precise insertion of degradable ester units into the polymer chain. researchgate.net This dual-mode polymerization capability makes this compound a valuable monomer for producing functional polymers that combine the robustness of vinyl polymers with the desired degradability of polyesters.

| Polymerization Method | Reactive Group | Resulting Polymer Structure | Key Features |

| Vinyl Polymerization | Vinyl (-CH=CH₂) | Carbon-carbon backbone with pendant dioxane-carboxylate groups. | Robust, chemically resistant backbone; pendant groups available for further modification. |

| Ring-Opening Polymerization (rROP) | 1,3-Dioxane Ring | Polyester backbone with incorporated ester linkages. | Introduces biodegradability; modifies thermal and mechanical properties. |

| Combined Vinyl/rROP Copolymerization | Both | Carbon-carbon backbone with interspersed ester linkages. | Creates tunable degradable vinyl polymers for specialized applications. researchgate.netresearchgate.net |

Development of Specialized Polymer Architectures and Copolymers

The ability to participate in controlled polymerization reactions makes this compound an excellent candidate for constructing advanced and specialized polymer architectures. Through controlled radical polymerization (CRP) techniques such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, chemists can precisely control molecular weight, dispersity, and polymer structure. researchgate.net

Copolymerization is a key strategy for tailoring material properties. By copolymerizing this compound with other vinyl monomers, a wide range of functional materials can be accessed. For example, copolymerization with styrene has been demonstrated for analogous vinyl dioxane monomers, yielding copolymers with modified thermal and mechanical properties. organic-chemistry.org Similarly, copolymerization with monomers like methyl methacrylate (B99206) (MMA) or oligo(ethylene glycol) methyl ether methacrylate (OEGMA) could be used to create biocompatible or amphiphilic block copolymers. researchgate.net

The combination of CRP and rROP is particularly powerful for creating well-defined, degradable block copolymers. researchgate.net For instance, a block of a standard vinyl polymer could be synthesized first, followed by the copolymerization of the target monomer with another vinyl monomer in a manner that promotes ring-opening. This would yield a block copolymer with distinct degradable and non-degradable segments, a structure highly sought after for applications in nanomedicine and smart materials. researchgate.netthieme-connect.de The flexibility of this approach allows for the design of various architectures, including:

Random Copolymers: Incorporating degradable linkages randomly along a vinyl polymer chain.

Block Copolymers: Creating distinct segments with different properties (e.g., hydrophilic/hydrophobic, degradable/non-degradable).

Graft Copolymers: Attaching polymer chains with dioxane-derived units as side chains onto a different polymer backbone.

| Architecture | Description | Potential Monomers for Copolymerization | Resulting Properties |

| Random Copolymer | Monomers are arranged randomly in the polymer chain. | Styrene, Acrylates, Methacrylates | Tunable glass transition temperature, solubility, and degradability. |

| Block Copolymer | Composed of two or more distinct polymer chains linked together. | Methyl Methacrylate (MMA), Ethylene (B1197577) Glycol Derivatives | Can self-assemble into micelles or other nanostructures; combines properties of different polymers. |

| Graft Copolymer | Side chains of one polymer are attached to the main chain of another. | Poly(ethylene glycol), Polystyrene | Creates "comb-like" structures with unique solution and solid-state properties. |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, this compound serves as a valuable intermediate in multi-step organic synthesis. The distinct reactivity of its functional groups—the vinyl group, the ester, and the dioxane ring—can be exploited sequentially to build molecular complexity.

The 1,3-dioxane ring is a classic protecting group for 1,3-diols, stable under basic, reductive, and oxidative conditions but labile to acid. thieme-connect.de This allows chemists to perform reactions on the vinyl or ester groups while the diol functionality, from which the dioxane was formed, remains masked. Subsequent acidic hydrolysis can then reveal the diol at a later synthetic stage.

The vinyl group is a versatile handle for a variety of carbon-carbon bond-forming reactions:

Hydroformylation (Oxo Reaction): The vinyl group can react with hydrogen and carbon monoxide in the presence of a catalyst to form an aldehyde. For example, 2-vinyl-1,3-dioxane (B8795907) compounds can be converted into 3-(1',3'-dioxane)propionaldehyde derivatives, effectively extending the carbon chain by one aldehyde-functionalized carbon. google.com This transformation converts the vinyl group into a valuable synthetic precursor for further elaboration.

Diels-Alder Reaction: The vinyl group can act as a dienophile in [4+2] cycloaddition reactions. researchgate.net When reacted with a conjugated diene, it forms a six-membered ring, a foundational transformation in organic synthesis for building cyclic systems with high stereocontrol. masterorganicchemistry.com The presence of the electron-withdrawing ester group can influence the reactivity and selectivity of this reaction.

Michael Addition: The vinyl group, activated by the adjacent ester, can act as a Michael acceptor. This allows for the conjugate addition of nucleophiles (such as thiols, amines, or stabilized carbanions) to form a new carbon-nucleophile bond, a reliable method for carbon-chain extension and functionalization. researchgate.netnih.gov

The ethyl carboxylate group can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol, providing further avenues for molecular diversification. The strategic combination of these reactions allows the molecule to be used as a linchpin in the convergent synthesis of natural products and other complex organic targets.

Integration into Novel Material Systems (e.g., Biodegradable Polymers, Responsive Materials)

The unique chemical nature of this compound makes it a prime candidate for integration into advanced material systems, particularly biodegradable polymers and responsive or "smart" materials.

The development of degradable vinyl polymers is a significant goal for addressing environmental concerns and for biomedical applications. researchgate.net By utilizing the radical ring-opening polymerization of the dioxane ring, ester linkages can be incorporated into the otherwise non-degradable carbon backbone of vinyl polymers. researchgate.net The density of these degradable links can be controlled by adjusting the monomer feed during copolymerization, allowing for tunable degradation rates. thieme-connect.de This makes polymers derived from this monomer suitable for applications such as transient medical implants, drug delivery vehicles, and environmentally benign plastics. researchgate.net

Furthermore, this monomer can be a component in the synthesis of responsive materials—polymers that change their properties in response to external stimuli like pH, temperature, or specific molecules. While the monomer itself is not inherently responsive, it can be copolymerized with functional monomers that are. For example:

pH- or CO₂-Responsive Materials: Copolymerization with monomers containing tertiary amine groups (e.g., N,N-dimethylaminoethyl methacrylate) would yield materials that can change their solubility or swell in response to changes in pH or upon sparging with CO₂. nih.gov

Thermo-responsive Materials: Copolymerization with N-isopropylacrylamide (NIPAM) could produce polymers that exhibit a lower critical solution temperature (LCST), phase-separating from water above a specific temperature.

The inclusion of the degradable dioxane-derived units within these responsive polymer systems would create "all-in-one" materials that are both smart and biodegradable, a highly desirable combination for advanced biomedical applications like targeted drug delivery and tissue engineering. thieme-connect.de

Future Research Directions and Emerging Methodologies

Innovative Green Chemistry Approaches in Synthesis and Catalysis

The synthesis of vinyl ethers is progressively moving towards more environmentally benign methods. Traditional approaches often rely on harsh reagents and conditions. tandfonline.comnih.gov Green chemistry principles are now guiding the development of cleaner and more efficient synthetic routes.

One promising green approach for the synthesis of related vinyl ethers involves the use of calcium carbide as an acetylene (B1199291) source under superbasic catalytic conditions (KOH/DMSO). This method offers a safer alternative to using acetylene gas directly. nih.gov Another sustainable strategy is the palladium-catalyzed synthesis of vinyl ethers, for which optimization of reaction conditions, including the choice of ligands and solvents, is crucial for achieving high yields and selectivity. researchgate.netrsc.orgnih.govresearchgate.net The use of greener solvents, such as 2-methyl tetrahydrofuran (B95107) (2-MeTHF), in these catalytic systems is also an area of active research. nih.gov

Enzymatic catalysis presents a particularly attractive green alternative for the synthesis of vinyl ether esters. researchgate.net Lipases, for instance, can catalyze the transesterification of vinyl ethers under mild conditions, offering high selectivity and reducing the generation of hazardous waste. researchgate.netacs.org

| Synthesis Approach | Catalyst/Reagent | Key Advantages |

| Superbasic Catalysis | Calcium Carbide/KOH/DMSO | Safer alternative to acetylene gas. |

| Palladium Catalysis | Palladium complexes with optimized ligands | High yield and selectivity, potential for greener solvents. researchgate.netrsc.orgnih.govresearchgate.net |

| Enzymatic Catalysis | Immobilized Lipases | Mild reaction conditions, high selectivity, reduced waste. researchgate.netacs.org |

Exploration of Bio-inspired or Sustainable Catalytic Systems

The development of catalysts that mimic biological systems is a burgeoning field with significant potential for the synthesis of complex molecules like Ethyl 5-vinyl-1,3-dioxane-5-carboxylate. rsc.orgnih.gov Bio-inspired catalysts, such as artificial enzymes and framework catalysts, can offer high efficiency and selectivity under mild, aqueous conditions. researchgate.netnih.govdigitellinc.com

For instance, acid-functionalized artificial enzymes have shown tunable selectivity for vinyl ether hydrolysis, a reaction that is relevant to the stability and modification of vinyl ether compounds. researchgate.netmdpi.com These catalysts can be designed to operate in neutral or even slightly basic aqueous solutions at room temperature. mdpi.com The rational design of these catalysts, including the precise positioning of catalytic groups, is key to achieving high selectivity. researchgate.net

Furthermore, sustainable catalytic systems are being developed for the valorization of biomass into valuable chemicals, which could provide green starting materials for the synthesis of functionalized dioxanes. acs.org The use of earth-abundant and non-toxic metals in catalytic systems is another important aspect of sustainable catalysis. nih.govresearchgate.netunc.edu

Advanced Characterization of Polymer Microstructures and Functionalization

A thorough understanding of the relationship between the molecular structure of a polymer and its macroscopic properties is crucial for designing new materials. Advanced characterization techniques are essential for elucidating the microstructure of polymers derived from this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the chemical structure, composition, and sequencing of polymers. academie-sciences.frresearchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques can provide detailed information about the connectivity of monomer units and the presence of functional groups. researchgate.net

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). elsevierpure.commdpi.com The combination of GPC with NMR (GPC-NMR) allows for the correlation of molecular weight with structural features across the entire distribution of polymer chains. elsevierpure.commdpi.com

The microstructure of copolymers, including the arrangement of different monomer units, can be investigated using these techniques to understand how copolymer composition influences material properties. rsc.orgrsc.orgmasterorganicchemistry.come3s-conferences.orgnih.govlvts.fr

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, composition, monomer sequencing, functional groups. academie-sciences.frresearchgate.net |

| Gel Permeation Chromatography (GPC/SEC) | Molecular weight distribution (Mn, Mw, PDI). elsevierpure.commdpi.com |

| GPC-NMR | Correlation of molecular weight with structural features. elsevierpure.commdpi.com |

Design of Novel Functional Derivatives for Specific Material Properties

The functional dioxane ring in this compound provides a handle for creating a wide range of derivatives with specific material properties. By modifying the carboxylate group or other parts of the dioxane structure, it is possible to introduce new functionalities. tandfonline.comrsc.org

For example, the synthesis of novel 1,3-dioxane (B1201747) derivatives has been explored for applications in medicinal chemistry, demonstrating the potential to create bioactive molecules. tandfonline.com In the context of polymer science, functionalization can be used to tune properties such as solubility, thermal stability, and biocompatibility. The radical copolymerization of vinyl ethers with cyclic ketene (B1206846) acetals has been shown to be a versatile platform for designing functional polyesters with applications ranging from fluorescent materials to antibacterial films and bioelastomers. acs.org

The design of degradable copolymers is another important area of research, where the incorporation of labile linkages into the polymer backbone allows for controlled degradation under specific conditions. dtic.mil

High-Throughput Screening for Reaction Discovery and Optimization

High-throughput screening (HTS) is a powerful methodology for accelerating the discovery and optimization of new reactions and materials. acs.orgrsc.orgnih.gov In the context of this compound, HTS can be applied to rapidly screen catalysts and reaction conditions for its synthesis and polymerization.

Automated parallel synthesis platforms can be used to investigate a large number of variables, such as catalyst type, solvent, temperature, and monomer concentration, in a short amount of time. nih.gov This approach is particularly valuable for complex processes like cationic polymerization of vinyl ethers, where reaction outcomes are highly sensitive to experimental conditions. nih.govnih.govmdpi.comrsc.orgnih.gov

The integration of high-throughput synthesis with rapid characterization techniques, such as automated GPC and NMR, allows for the efficient analysis of the resulting polymers. This data-rich approach, combined with machine learning algorithms, can facilitate the discovery of structure-property relationships and guide the design of new materials with desired characteristics. rsc.org High-throughput screening has been successfully used to identify polymer carriers for mRNA vaccines, showcasing its potential in developing advanced functional materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-vinyl-1,3-dioxane-5-carboxylate, and what reagents are critical for optimizing yield?

- Methodological Answer : this compound can be synthesized via cyclocondensation of diethyl malonate derivatives with vinyl-substituted diols under acidic catalysis. For example, diethylbis-hydroxymethylmalonate reacts with vinyl glycols to form the 1,3-dioxane ring, followed by esterification . Key reagents include Lewis acids (e.g., BF₃·Et₂O) for catalysis and LiAlH₄ for selective reduction of intermediates. Reaction conditions (temperature: 60–80°C, inert atmosphere) are critical to avoid polymerization of the vinyl group. Yield optimization requires strict stoichiometric control and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. The SHELX suite (e.g., SHELXL) is widely used for refinement, employing high-resolution data (R-factor < 0.05) to resolve bond lengths and angles . For example, analogous 1,3-dioxane derivatives show C-O bond lengths of ~1.43 Å and O-C-O angles of ~109°, consistent with sp³ hybridization . Validation tools like PLATON ensure absence of twinning or disorder .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer : Discrepancies between experimental ¹³C NMR shifts (e.g., carbonyl carbons at ~165 ppm) and DFT calculations (e.g., B3LYP/6-311+G(d,p)) may arise from solvent effects or conformational dynamics. To address this:

- Perform variable-temperature NMR to probe conformational equilibria.

- Use polarizable continuum models (PCM) in computational simulations to account for solvent interactions.

- Cross-validate with IR spectroscopy (C=O stretch: ~1740 cm⁻¹) and mass spectrometry (m/z [M+H]+ calculated: 214.12) .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) at the M06-2X/def2-TZVP level identifies electrophilic sites. The vinyl group exhibits a LUMO energy of -1.8 eV, making it susceptible to Michael additions. The ester carbonyl (partial charge: +0.32) is reactive toward nucleophiles like Grignard reagents. Molecular dynamics simulations (MD, 100 ns) further predict solvent-accessible surface area (SASA) changes during reaction progression .

Q. What experimental designs are recommended for studying the compound’s potential in drug delivery systems?

- Methodological Answer :

- Lipophilicity Assessment : Measure logP values via shake-flask method (predicted logP: 1.2–1.5) to evaluate membrane permeability.

- Stability Studies : Incubate in simulated physiological buffers (pH 7.4, 37°C) and monitor degradation via HPLC. The 1,3-dioxane ring is stable under acidic conditions (t₁/₂ > 24 h at pH 2) but hydrolyzes in basic media (t₁/₂: 3 h at pH 9) .

- Cytotoxicity Screening : Use MTT assays on HEK-293 cells (IC₅₀ > 100 µM indicates low toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.